Product packaging for Carvedilol-d3 N-β-D-Glucuronide(Cat. No.:)

Carvedilol-d3 N-β-D-Glucuronide

Cat. No.: B1160071
M. Wt: 585.62
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Glucuronide Conjugates in Drug Metabolism Research

Glucuronidation is a major metabolic pathway for a vast number of drugs and other foreign compounds (xenobiotics). ontosight.ai This process involves the enzymatic addition of a glucuronic acid moiety to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are typically more water-soluble and polar than the parent drug. ontosight.ai This increased hydrophilicity facilitates their elimination from the body, primarily through urine and/or bile. fda.gov Consequently, glucuronidation plays a critical role in drug detoxification and clearance. In drug development and clinical pharmacology, understanding the glucuronidation profile of a drug is essential as it significantly influences the drug's bioavailability, half-life, and potential for drug-drug interactions. ontosight.ai

Carvedilol (B1668590) N-β-D-Glucuronide as a Major Metabolite of Carvedilol

Carvedilol is subject to extensive metabolism, with glucuronidation being a primary route of biotransformation. wikipedia.orgfda.govnih.gov Studies have shown that after administration, a significant portion of carvedilol is converted to its glucuronide metabolite, which is readily detected in plasma and urine. nih.gov One study in healthy volunteers found that after 1.5 hours of administration of radio-labelled carvedilol, 22% of the total radioactivity in plasma was attributed to carvedilol-glucuronide, and it accounted for 32% of the radioactivity excreted in urine. nih.gov

The metabolism of carvedilol is stereoselective, with the S(-) and R(+) enantiomers exhibiting different metabolic rates. nih.govpharmgkb.org Research on human liver microsomes has indicated a preference for the glucuronidation of the S-enantiomer at all concentrations studied. pharmgkb.org However, in intestinal microsomes, this preference shifts towards the R-enantiomer at higher concentrations. pharmgkb.org

Scientific literature has identified several UGT enzymes responsible for the glucuronidation of carvedilol, namely UGT1A1, UGT2B4, and UGT2B7. tandfonline.compharmgkb.orgnih.govdrugbank.com These enzymes catalyze the formation of two distinct glucuronide metabolites, designated G1 and G2. nih.gov Specifically, UGT2B7 is responsible for the formation of G1, UGT1A1 for G2, and UGT2B4 catalyzes the formation of both. nih.gov The available scientific literature predominantly characterizes these metabolites as O-glucuronides, formed by the conjugation of glucuronic acid to the secondary alcohol group of carvedilol. nih.govnih.gov While the prompt specifies Carvedilol N-β-D-Glucuronide, published research has primarily focused on and identified the O-glucuronide pathway for this drug.

Table 1: Enzyme Kinetic Parameters for Carvedilol Glucuronidation in Human Liver Microsomes This table is interactive. You can sort and filter the data.

Metabolite Km (µM) Vmax (pmol/min/mg protein)
G1 26.6 106
G2 46.0 44.5

Data sourced from a study on human liver microsomes. nih.gov

Table 2: Kinetic Parameters of UGT Isoforms in Carvedilol Glucuronidation This table is interactive. You can sort and filter the data.

UGT Isoform Metabolite Formed Km (µM) Vmax (pmol/min/mg protein)
UGT1A1 G2 22.1 - 55.1 3.33 - 7.88
UGT2B4 G1 and G2 22.1 - 55.1 3.33 - 7.88
UGT2B7 G1 22.1 - 55.1 3.33 - 7.88

Data represents the range of values observed for the different isoforms. nih.gov

Role and Utility of Deuterated Analogues (Carvedilol-d3) in Metabolic and Bioanalytical Research

Deuterated analogues of drugs, such as Carvedilol-d3, are invaluable tools in pharmaceutical research. medchemexpress.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Replacing one or more hydrogen atoms in a drug molecule with deuterium can lead to a stronger chemical bond. This substitution can sometimes alter the rate of metabolism, particularly if the deuteration occurs at a site of metabolic attack. This "kinetic isotope effect" can be leveraged to study metabolic pathways and to develop drugs with improved pharmacokinetic profiles.

In the context of bioanalytical research, deuterated compounds like Carvedilol-d3 serve as ideal internal standards for quantitative analysis by mass spectrometry. medchemexpress.com Because they have nearly identical chemical and physical properties to the non-deuterated drug, they behave similarly during sample extraction, chromatography, and ionization. However, their difference in mass allows them to be distinguished from the parent drug by the mass spectrometer. This ensures highly accurate and precise measurement of the drug concentration in biological samples such as plasma or urine.

Properties

Molecular Formula

C₃₀H₃₁D₃N₂O₁₀

Molecular Weight

585.62

Synonyms

1-Deoxy-1-[4-[2-hydroxy-3-[[2-(2-methoxy-d3-phenoxy)ethyl]amino]propoxy]-9H-carbazol-9-yl]-β-D-glucopyranuronic Acid

Origin of Product

United States

Advanced Bioanalytical Methodologies for Carvedilol D3 N β D Glucuronide in Research

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis

The quantitative analysis of carvedilol (B1668590) and its metabolites, including glucuronide conjugates, in biological matrices is predominantly achieved through the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). semanticscholar.org This technique offers high sensitivity and selectivity, which are essential for the accurate measurement of low-concentration analytes in complex samples. researchgate.netresearchgate.net The development of a robust LC-MS/MS method involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection. nih.govresearchgate.net Methods have been validated for various applications, from pharmacokinetic studies to therapeutic drug monitoring. researchgate.netnih.gov The use of a stable isotopically labeled internal standard, such as Carvedilol-d3 N-β-D-Glucuronide, is a cornerstone of these methodologies, ensuring precision and accuracy in quantification. nih.gov

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for correcting the variability inherent in the analytical process, including sample extraction, injection volume, and instrument response. The most suitable IS is a stable isotopically labeled (SIL) analogue of the analyte, such as this compound for the quantification of Carvedilol N-β-D-Glucuronide. nih.gov

SIL internal standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte. nih.gov This ensures they co-elute during chromatography and experience similar effects during sample preparation and ionization in the mass spectrometer. Consequently, any loss of analyte during extraction or any fluctuation in ionization efficiency (matrix effects) will be mirrored by the SIL IS. nih.gov By measuring the peak area ratio of the analyte to the IS, these variations are effectively normalized, leading to highly accurate and precise results. nih.gov

However, research has shown that even SIL standards may not offer perfect compensation in all circumstances. A slight difference in retention time between the analyte and the SIL IS, caused by the deuterium (B1214612) isotope effect, can lead to differential ion suppression in certain biological matrices. nih.gov This phenomenon can affect the analyte-to-IS peak area ratio and compromise the accuracy of the method. Therefore, careful evaluation of matrix effects is a critical component of method validation, even when using a deuterated internal standard. nih.gov

The successful quantification of this compound and its unlabeled counterpart relies on the careful optimization of both chromatographic separation and mass spectrometric detection.

Chromatographic Conditions: The primary goal of chromatography is to separate the analyte from endogenous matrix components to minimize interference and ion suppression. Reversed-phase chromatography is commonly employed, with C18 columns being a frequent choice. researchgate.netuu.nl Gradient elution is often used to achieve efficient separation and reasonable run times. uu.nl The mobile phase typically consists of an aqueous component (e.g., water with a formic acid modifier to improve peak shape and ionization) and an organic component (e.g., acetonitrile (B52724) or methanol). uu.nlresearchgate.net

Mass Spectrometry Parameters: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of carvedilol and its metabolites. uu.nlnih.gov Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides exceptional selectivity. researchgate.net For glucuronide conjugates, a common fragmentation pathway is the neutral loss of the glucuronyl moiety. nih.gov Optimization involves fine-tuning parameters like ion spray voltage, source temperature, and collision energy to maximize the signal intensity for the specific MRM transitions of both the analyte and the internal standard. nih.gov

Below is a table summarizing typical LC-MS/MS parameters used in the analysis of carvedilol, which serve as a starting point for the specific analysis of its glucuronide metabolites.

ParameterTypical ConditionReference
Chromatography Column Reversed-phase C18 (e.g., Zorbax, Develosil) researchgate.netnih.gov
Mobile Phase A 0.1-0.2% Formic acid in water researchgate.netuu.nl
Mobile Phase B Acetonitrile or Methanol uu.nlresearchgate.net
Elution Mode Gradient or Isocratic researchgate.netuu.nl
Flow Rate 0.2 - 1.0 mL/min uu.nlnih.gov
Ionization Mode Electrospray Ionization (ESI), Positive uu.nlnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) uu.nl
Carvedilol MRM Transition (example) m/z 407.1 → 100.1 researchgate.netnih.gov
Carvedilol-d5 IS MRM Transition (example) m/z 412.2 → 105.1 researchgate.netnih.gov

The primary objective of sample preparation is to extract this compound from complex research matrices such as plasma or urine, remove interfering substances like proteins and salts, and concentrate the analyte before LC-MS/MS analysis. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT): This is a straightforward and rapid technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample. semanticscholar.orgnih.gov The solvent denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte and its internal standard, can be evaporated and reconstituted in the mobile phase or, in some cases, injected directly into the LC-MS/MS system. semanticscholar.orgnih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. In this method, a water-immiscible organic solvent is added to the aqueous biological sample. The analyte partitions into the organic layer, which is then separated, evaporated, and the residue is reconstituted for analysis. uu.nl This technique generally provides cleaner extracts than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation method that uses a solid sorbent packed in a cartridge to isolate the analyte from the matrix. researchgate.net The sample is loaded onto the conditioned cartridge, and interfering components are washed away. The analyte of interest is then eluted with a small volume of an appropriate solvent. SPE can yield very clean extracts and allows for significant sample concentration, but it requires more extensive method development. researchgate.net

To ensure the reliability of quantitative data, any bioanalytical method developed for research applications must be rigorously validated. Validation is performed according to established guidelines to demonstrate that the method is suitable for its intended purpose. nih.govresearchgate.net The key validation parameters are outlined below.

Validation ParameterDescriptionTypical Acceptance Criteria & FindingsReference
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks should be present at the retention time of the analyte and IS in blank matrix samples. uu.nlresearchgate.net
Linearity The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.A linear regression model should have a correlation coefficient (R²) of ≥ 0.99. The calibration curve covers the expected concentration range. nih.govijbpr.in
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at intra-day and inter-day levels.The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ). researchgate.netnih.gov
Accuracy The closeness of the determined value to the nominal or known true value.The mean value should be within ±15% of the nominal value (±20% at the LLOQ). nih.govresearchgate.net
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Recovery should be consistent, precise, and reproducible across the concentration range. Values for carvedilol have been reported in the range of 72-85%. semanticscholar.orgresearchgate.net
Matrix Effects The suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix.The IS-normalized matrix factor should be consistent across different lots of the biological matrix. Significant variability can affect method accuracy. nih.govnih.gov

Differentiation of Carvedilol Glucuronide Isomers Using Tandem Mass Spectrometry Approaches

Carvedilol contains multiple nucleophilic sites, including hydroxyl and amino groups, making it susceptible to glucuronidation at different positions. nih.gov This can result in the formation of isomeric metabolites, such as O-glucuronides and N-glucuronides. Distinguishing between these isomers is analytically challenging because they often have the same mass and can exhibit similar chromatographic behavior. nih.gov

Standard tandem mass spectrometry (MS/MS) analysis based on collision-activated dissociation (CAD) is often insufficient for differentiating these isomers. For many glucuronides, the primary fragmentation pathway is the loss of the glucuronyl moiety (a neutral loss of 176 Da), resulting in a product ion corresponding to the aglycone. nih.gov This dominant fragmentation pattern can lead to nearly identical CAD mass spectra for different isomers, as has been observed for deprotonated carvedilol N- and O-glucuronides. nih.gov

To overcome this limitation, advanced tandem mass spectrometry techniques have been developed. One novel approach involves using gas-phase ion/molecule reactions within the mass spectrometer. A study has demonstrated that reacting deprotonated glucuronide isomers with trichlorosilane (B8805176) (HSiCl₃) allows for their unambiguous differentiation. nih.gov In this method, deprotonated N-glucuronides yield a diagnostic product ion corresponding to an HSiCl₃ adduct that has lost two molecules of HCl ([M − H + HSiCl₃ − 2HCl]⁻). This specific product ion was not observed for the O-glucuronide isomers, providing a clear basis for differentiation. nih.gov Such innovative MS/MS strategies are crucial for accurately characterizing metabolic pathways and identifying specific isomeric products in research models.

Integration of Carvedilol Glucuronide Analysis into Metabolomic Profiling Studies of Carvedilol Disposition in Research Models

Metabolomics aims to provide a comprehensive and quantitative profile of all small-molecule metabolites in a biological system. Integrating the specific analysis of carvedilol glucuronides into broader metabolomic workflows is essential for obtaining a complete understanding of the drug's disposition, including its absorption, distribution, metabolism, and excretion (ADME). nih.govplos.org Carvedilol undergoes extensive hepatic metabolism through oxidation and glucuronidation before excretion. clinpgx.org

Metabolomic studies on carvedilol have been used to investigate the differential effects of its enantiomers on cellular metabolism, for instance in vascular smooth muscle cells. nih.govresearchgate.net These studies typically use platforms like GC-MS or LC-MS to identify changes in endogenous metabolite levels following drug exposure. nih.gov

By incorporating a validated LC-MS/MS method for Carvedilol N-β-D-Glucuronide, researchers can expand these profiling studies. This allows for the simultaneous measurement of the parent drug (carvedilol), its phase I oxidative metabolites (e.g., 4'-hydroxycarvedilol), and its phase II glucuronide conjugates. nih.govclinpgx.org The use of this compound as an internal standard or as a tracer in kinetic studies can further enhance the quantitative accuracy of these measurements. This integrated approach provides a more holistic view of the drug's metabolic fate, enabling researchers to:

Map the complete metabolic pathways of carvedilol in various research models.

Quantify the relative contribution of different metabolic routes (e.g., oxidation vs. glucuronidation).

Investigate inter-individual variability in drug metabolism.

Assess the impact of genetic polymorphisms or drug-drug interactions on specific metabolic pathways.

Ultimately, the inclusion of precise glucuronide analysis transforms a general metabolomic study into a detailed drug disposition profile, providing critical insights for drug development and pharmacological research.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Carvedilol Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) represents a powerful analytical technique characterized by its high chromatographic resolution and sensitive detection capabilities. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more commonly employed for the direct analysis of highly polar drug conjugates like glucuronides, GC-MS serves as a robust alternative, particularly for the analysis of the parent drug and its metabolites following specific sample preparation procedures. The inherent volatility and thermal stability limitations of compounds like carvedilol and its metabolites necessitate a chemical derivatization step to make them amenable to GC-MS analysis. oup.comjfda-online.com

A significant challenge in the analysis of glucuronidated metabolites by GC-MS is their high polarity and non-volatile nature. Direct analysis of a compound such as this compound is generally not feasible without extensive derivatization of the intact molecule. Consequently, the most prevalent GC-MS application for quantifying carvedilol metabolites from biological matrices, such as urine, involves an indirect approach. This method utilizes an enzymatic hydrolysis step to cleave the glucuronide moiety, followed by extraction and derivatization of the resulting aglycone. nih.gov

A key study illustrates a validated GC-MS method for the determination of carvedilol and its three primary metabolites—o-desmethyl carvedilol (o-DMC), 4-hydroxyphenyl carvedilol (4-HPC), and 5-hydroxyphenyl carvedilol (5-HPC)—in human urine. nih.gov In this approach, urine samples were treated with β-glucuronidase/arylsulfatase to hydrolyze the conjugated metabolites back to their parent forms. nih.gov Following hydrolysis, the analytes were extracted and subjected to a two-step derivatization process. This involved reaction with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis(trifluoroacetamide) (MBTFA) to increase the volatility and thermal stability of the target compounds, a critical prerequisite for successful GC separation. oup.comnih.gov

The derivatized compounds were then analyzed using a mass selective detector. The method demonstrated high sensitivity and reliability for quantifying the metabolites that were originally present as glucuronide conjugates. nih.gov Detailed findings from this research, including method validation parameters, are presented in the tables below.

Table 1: GC-MS Method Validation for Carvedilol and its Metabolites (Post-Hydrolysis)

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Absolute Recovery (%)
Carvedilol0.75 - 750.300.7597.8
o-desmethyl carvedilol (o-DMC)0.75 - 750.300.7580.1
4-hydroxyphenyl carvedilol (4-HPC)3.0 - 750.753.094.5
5-hydroxyphenyl carvedilol (5-HPC)3.0 - 750.753.096.2
nih.gov

The precision of the assay was also thoroughly evaluated. The intra-day and inter-day reproducibility demonstrates the method's robustness for routine analysis.

Table 2: Precision and Inaccuracy of the GC-MS Assay

ParameterValue Range (%)
Intra-day Reproducibility (RSD)1.86 - 11.5
Inter-day Reproducibility (RSD)0.70 - 1.71
Inaccuracy at 75 ng/mL-3.0 to 3.9
nih.gov

While the indirect analysis via hydrolysis is effective, it does not differentiate between various isomeric forms of glucuronides (e.g., N-glucuronides vs. O-glucuronides) that may be present. nih.gov The specific analysis of this compound would require a method capable of analyzing the intact, derivatized conjugate. Drawing parallels from GC-MS/MS analysis of other glucuronides, such as ethyl glucuronide (EtG), this would involve a comprehensive derivatization of all active hydrogens, including those on the glucuronic acid moiety, with a silylating agent like MSTFA. nih.govyoutube.com The use of tandem mass spectrometry (MS/MS) would be essential to enhance selectivity and sensitivity, allowing for the specific detection of the deuterated glucuronide metabolite in a complex biological matrix. nih.govuantwerpen.be However, such direct GC-MS methods for carvedilol glucuronides are not widely reported, with researchers often preferring LC-MS-based techniques for intact conjugate analysis. nih.govresearchgate.net

Compound Reference Table

Compound Name Abbreviation
Carvedilol -
This compound -
o-desmethyl carvedilol o-DMC
4-hydroxyphenyl carvedilol 4-HPC
5-hydroxyphenyl carvedilol 5-HPC
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA
N-methyl-bis(trifluoroacetamide) MBTFA

Q & A

Q. What is the role of Carvedilol-d3 N-β-D-Glucuronide in pharmacokinetic and metabolic studies?

this compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantifying carvedilol glucuronide metabolites in biological matrices (e.g., plasma, urine, feces). Its deuterium labeling allows precise differentiation from endogenous metabolites during LC-MS/MS analysis, minimizing ion suppression and matrix effects. Researchers use it to study Phase II metabolism (glucuronidation) kinetics, enzyme activity, and intersubject variability in drug clearance .

Q. Methodological Guidance :

  • Validate SIL-IS performance by comparing retention times, ion ratios, and matrix-matched calibration curves against unlabeled standards.
  • Use deuterated analogs (e.g., Carvedilol-d3) to correct for extraction efficiency losses during sample preparation .

Q. How is this compound synthesized and characterized for research use?

The compound is synthesized via enzymatic glucuronidation of Carvedilol-d3 using UDP-glucuronosyltransferase (UGT) isoforms or chemical conjugation with β-D-glucuronic acid. Key characterization steps include:

  • Structural confirmation : NMR (e.g., 1^1H and 13^13C) to verify glucuronide linkage at the N-position .
  • Purity assessment : HPLC-UV/HRMS to ensure >95% isotopic purity and absence of unreacted precursors .
  • Stability testing : Evaluate degradation under storage conditions (-80°C) and during sample processing (e.g., freeze-thaw cycles) .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

LC-MS/MS is the gold standard, with the following parameters:

ParameterOptimized Setting
ColumnC18 (2.1 × 50 mm, 1.7 μm)
Mobile Phase0.1% Formic acid (A), Acetonitrile (B)
Gradient5–95% B over 5 min
Ionization ModeESI+
MRM Transition (m/z)765.3 → 466.2 (quantifier)

Q. Critical Considerations :

  • Use matrix-matched calibration curves to account for ion suppression in urine/plasma.
  • Validate selectivity against structurally similar glucuronides (e.g., Carvedilol-D5 N’-β-D-Glucuronide) .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters for detecting trace-level this compound in complex matrices?

Experimental Design :

  • Collision Energy Optimization : Perform ramped CE (10–40 eV) to maximize fragment ion yield.
  • Source Temperature : Test 300–500°C to balance desolvation and compound stability.
  • Dwell Time : Allocate ≥50 ms per transition to improve signal-to-noise ratios in low-abundance samples.

Data Contradiction Example :
Discrepancies in recovery rates between urine (85–95%) and feces (70–80%) may arise from matrix-specific glucuronidase activity. Mitigate by adding β-glucuronidase inhibitors (e.g., saccharolactone) during extraction .

Q. How should researchers address discrepancies in glucuronide metabolite quantification using this compound?

Root Cause Analysis :

  • Enzymatic Hydrolysis : Confirm absence of residual β-glucuronidase activity in biological samples, which can hydrolyze glucuronides pre-analysis.
  • Cross-Reactivity : Test interference from co-administered drugs (e.g., other UGT substrates) using specificity assays .
  • Isotopic Purity : Verify SIL-IS integrity via HRMS; deuterium loss (>3%) invalidates quantification .

Q. Resolution Workflow :

Reanalyze samples with/without β-glucuronidase treatment.

Cross-validate with alternative IS (e.g., Carvedilol-D5 N’-Carbamate β-D-Glucuronide) .

Q. What strategies validate the stability of this compound under varying experimental conditions?

Stability Testing Protocol :

ConditionTest DurationAcceptable Degradation Threshold
Room Temperature24 h≤15%
Freeze-Thaw (3 cycles)72 h≤10%
Long-Term (-80°C)6 months≤5%

Q. Key Findings :

  • Degradation is pH-dependent; avoid acidic conditions (pH <4) during sample storage.
  • Add antioxidants (e.g., ascorbic acid) to prevent oxidative cleavage of the glucuronide bond .

Q. How does this compound facilitate interspecies metabolic comparisons?

Application in Translational Research :

  • In Vitro Models : Incubate Carvedilol-d3 with hepatocytes or microsomes from humans vs. rodents to compare UGT1A1/2B7 activity.
  • Interspecies Variability : Rodents exhibit faster glucuronidation rates (t1/2_{1/2} = 2 h) than humans (t1/2_{1/2} = 6 h), necessitating dose adjustments in preclinical studies .

Data Interpretation :
Normalize metabolite ratios (Carvedilol-glucuronide/Carvedilol) to account for species-specific protein binding differences.

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